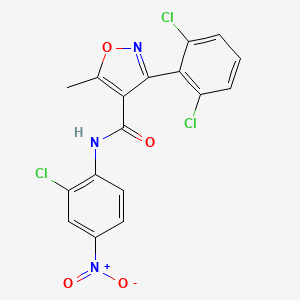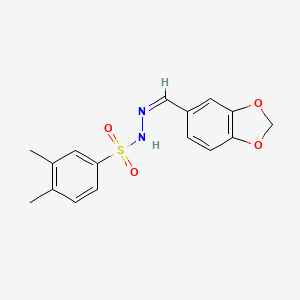
NoName
概要
説明
NoName is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. It is a small molecule that has been synthesized using a unique method, and its mechanism of action and physiological effects are still being studied. In
作用機序
The mechanism of action of NoName is still being studied, but it is believed to act as a modulator of various signaling pathways. It has been shown to interact with various proteins and enzymes involved in cell signaling, and researchers are working on identifying its specific targets. NoName has also been shown to have an effect on gene expression, and researchers are exploring its potential as a tool for gene regulation.
Biochemical and Physiological Effects:
NoName has been shown to have various biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. NoName has also been shown to have an effect on gene expression, with studies showing that it can upregulate or downregulate the expression of various genes. In terms of physiological effects, NoName has been shown to have an effect on cell proliferation, apoptosis, and differentiation.
実験室実験の利点と制限
NoName has several advantages for lab experiments, including its small size and synthetic nature, which allows for easy modification and optimization. It also has potential applications in various fields of research, including pharmacology, biochemistry, and neuroscience. However, there are also limitations to using NoName in lab experiments. Its mechanism of action is still being studied, and its specific targets are not yet known. Additionally, the synthesis method for NoName is still being optimized, and the yield and purity of the product can vary.
将来の方向性
There are several future directions for research on NoName. One area of focus is identifying its specific targets and mechanism of action. Researchers are also exploring its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, there is potential for NoName to be used as a tool for gene regulation, and researchers are working on optimizing its use for this application. Finally, there is potential for NoName to be used in the development of new drugs, and researchers are exploring its potential as a lead compound for drug discovery.
科学的研究の応用
NoName has potential applications in various fields of scientific research, including pharmacology, biochemistry, and neuroscience. It has been shown to have an effect on various biological processes, including cell signaling, gene expression, and protein synthesis. Researchers are currently studying the potential therapeutic applications of NoName in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders.
特性
IUPAC Name |
2,2-dibutyl-3-prop-2-enyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-triene-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BN3S/c1-4-7-12-18(13-8-5-2)20-15-10-9-11-16(20)19-17(22)21(18)14-6-3/h6,9-11,15H,3-5,7-8,12-14H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIOBRCJKXJDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N(C(=S)NC2=CC=CC=[N+]21)CC=C)(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dibutyl(1-prop-2-en-1-yl-3-pyridin-2-yl-kappaNthioureaato-kappaN)boron | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- Q: One study mentions "NoName 3" as a potential inhibitor of PSEN-1 binding in Alzheimer's disease []. Can you elaborate on the potential downstream effects of such inhibition?
- Q: What is the molecular formula, weight, and spectroscopic data for the "NoName" compound mentioned in the Cassia mimosoides var. noname essential oil study []?
A: Unfortunately, the provided abstract [] doesn't specify a specific "NoName" compound but mentions that phthalides are predominant in the essential oil. To determine the molecular formula, weight, and spectroscopic data, further analysis of the specific phthalide compound would be necessary.
- Q: The study on SiCH films for low-k cap layers mentions designing "ideal dielectrics" []. How do the properties of these films, potentially including "NoName" compounds, contribute to their performance and stability in ULSI devices?
A: The study [] focuses on designing SiCH films with specific Si–C2H4–Si networks to achieve a low dielectric constant (low-k) and strong barrier properties. While "NoName" compounds aren't explicitly mentioned in this context, the research highlights how carefully engineered material properties, influenced by composition and structure, are crucial for stability and performance in demanding ULSI applications.
ANone: None of the provided abstracts [1-27] explicitly describe catalytic properties for compounds labeled as "NoName." The research primarily focuses on other aspects like essential oil composition, pesticide effects, dam safety, and various computational modeling studies.
- Q: One study used CI(SD) calculations with BIGGMOLI-NONAME []. What kind of information can these calculations provide about a molecule, even if its exact structure is represented by "NoName"?
ANone: CI(SD) calculations, even with a placeholder like "NoName," can offer valuable insights into a molecule's electronic structure and potential energy surface. This information can help predict properties like ionization potentials, electron affinities, and excitation energies, which are essential for understanding reactivity, spectroscopy, and other chemical behaviors.
- Q: The study on imidazopyridines as anti-malarials used 3D-QSAR modeling []. How does this approach help understand the relationship between a compound's structure and its anti-malarial activity, even if specific compounds are not named?
A: 3D-QSAR modeling [] analyzes the relationship between the 3D structure of molecules and their biological activity. Even without specific names, researchers can systematically modify the structures within the model and observe how these changes impact predicted activity. This allows for identifying key structural features contributing to anti-malarial activity and guides the design of potentially more potent compounds.
ANone: Developing stable formulations for complex biological systems presents several challenges. These include maintaining the compound's stability in physiological conditions (pH, enzymes), ensuring appropriate drug release and absorption, minimizing toxicity and side effects, and overcoming biological barriers like cell membranes and the blood-brain barrier. Researchers often employ various strategies like encapsulation, chemical modifications, and novel delivery systems to address these challenges.
ANone: The emergence of drug resistance is a significant challenge in treating malaria. Exploring new drug targets and mechanisms of action is crucial for overcoming this resistance. By targeting different stages of the parasite's lifecycle or essential pathways not affected by existing drugs, researchers aim to develop novel therapies that remain effective against resistant strains.
- Q: Several studies mention using techniques like gas chromatography (GC) [, ] and positron annihilation spectroscopy []. How can such analytical methods contribute to research on novel compounds, even if they are not specifically named?
A: Analytical methods are fundamental in characterizing and quantifying compounds, including those referred to as "NoName." GC [, ] can separate and identify volatile components within mixtures, providing insights into composition and potential biological activity. Positron annihilation spectroscopy [] helps analyze the pore structure and defects in materials, which is crucial for understanding properties like barrier function and stability. These techniques are essential for characterizing novel compounds, optimizing their synthesis, and understanding their behavior in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4963150.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B4963159.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4963165.png)
![2-[(3-bromobenzyl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B4963171.png)
![N,N-diethyl-4-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B4963185.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4963193.png)

![ethyl 2-[({[2-(acetylamino)-3-phenylacryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4963217.png)
![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)

![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)